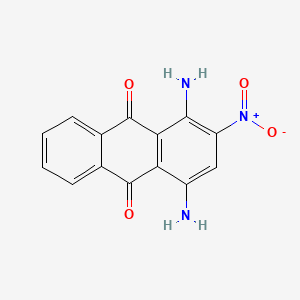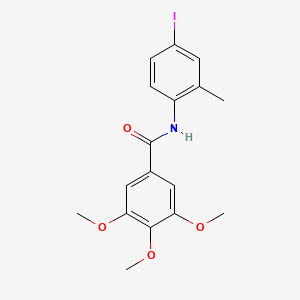![molecular formula C15H14N2O2S2 B11693009 N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11693009.png)
N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]méthyl}-N-phénylacétamide est un composé organique complexe doté d'une structure unique comprenant un cycle thiazolidinone, un groupe phényle et un fragment d'acétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]méthyl}-N-phénylacétamide implique généralement la réaction d'un dérivé de thiazolidinone avec un précurseur d'acétamide approprié. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et de catalyseurs comme la triéthylamine ou la pyridine pour faciliter la réaction. Le processus peut également impliquer le chauffage du mélange réactionnel à une température spécifique pour assurer la conversion complète des réactifs en le produit désiré .
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs en batch de grande taille où les réactifs sont mélangés et laissés réagir dans des conditions contrôlées. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres réactionnels tels que la température, la pression et le pH est courante pour garantir un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]méthyl}-N-phénylacétamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des formes réduites du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et des nucléophiles tels que les amines ou les thiols. Les conditions réactionnelles peuvent varier en fonction du produit désiré, mais impliquent généralement des températures contrôlées, des solvants spécifiques et parfois l'utilisation de catalyseurs .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à la formation de divers dérivés substitués du composé d'origine .
Applications de la recherche scientifique
La N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]méthyl}-N-phénylacétamide a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique pour diverses maladies en raison de sa structure chimique unique et de son activité biologique.
Mécanisme d'action
Le mécanisme d'action de la N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]méthyl}-N-phénylacétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
Parmi les composés similaires à la N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]méthyl}-N-phénylacétamide, on peut citer :
- N-(4-méthoxyphényl)-2-[4-(3-oxo-3-phénylprop-1-en-1-yl)phénoxy]acétamide
- (Z)-(4-((2-chloroquinoléin-3-yl)méthylène)-5-oxo-2-phényl-4,5-dihydro-1H-imidazol-1-yl)carbamique substitué .
Unicité
Ce qui distingue la N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]méthyl}-N-phénylacétamide des composés similaires, c'est sa combinaison unique de groupes fonctionnels, qui confère des propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C15H14N2O2S2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-9-16-14(19)13(21-15(16)20)10-17(11(2)18)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3/b13-10- |
Clé InChI |
YTPDGBLEPYAWSM-RAXLEYEMSA-N |
SMILES isomérique |
CC(=O)N(/C=C\1/C(=O)N(C(=S)S1)CC=C)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)N(C=C1C(=O)N(C(=S)S1)CC=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11692927.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11692931.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11692939.png)
![2-{[3-Cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11692944.png)

![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
![N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692974.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692976.png)

![N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11692985.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone](/img/structure/B11692986.png)
